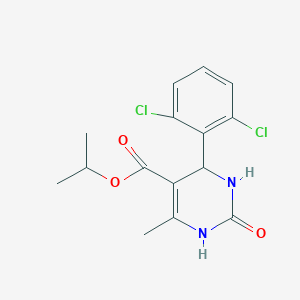
N-(3,5-dimethylphenyl)-N'-(2-thienylmethyl)thiourea
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-N'-(2-thienylmethyl)thiourea, commonly known as DMPT, is a synthetic compound used in scientific research. It is a thiourea derivative and has been studied extensively for its biochemical and physiological effects. DMPT has been found to have a variety of applications in the field of research, including as a feed additive for aquatic animals and as a growth promoter for plants. In
Mécanisme D'action
The mechanism of action of DMPT is not fully understood, but it is believed to act on the hypothalamus-pituitary-gonadal axis, increasing the release of gonadotropin-releasing hormone and luteinizing hormone. This leads to an increase in the production of sex hormones, which in turn promotes growth and development.
Biochemical and Physiological Effects:
DMPT has been found to have a variety of biochemical and physiological effects. It has been shown to increase feed intake and promote growth in aquatic animals, as well as enhance plant growth and yield. DMPT has also been found to have antioxidant and anti-inflammatory effects, which may be beneficial in preventing and treating various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMPT in lab experiments is its effectiveness as a growth promoter for aquatic animals and plants. It has also been found to have antioxidant and anti-inflammatory effects, which may be useful in studying various diseases. However, there are limitations to using DMPT in lab experiments, including the need for careful dosing and monitoring to avoid toxicity, as well as the potential for variability in results due to differences in animal and plant species.
Orientations Futures
There are many potential future directions for research on DMPT. One area of interest is its potential use as a treatment for various diseases, including inflammation-related diseases, cancer, and neurodegenerative diseases. DMPT may also have applications in the field of agriculture, as a growth promoter for crops and as a means of improving soil health. Further research is needed to fully understand the mechanisms of action of DMPT and its potential applications in various fields.
Conclusion:
DMPT is a synthetic compound that has been extensively studied for its various applications in scientific research. It is an effective feed additive for aquatic animals and a growth promoter for plants, with potential applications in the fields of medicine and agriculture. While there are limitations to using DMPT in lab experiments, its many potential benefits make it a promising area of research for the future.
Applications De Recherche Scientifique
DMPT has been extensively studied for its various applications in scientific research. It has been found to be an effective feed additive for aquatic animals such as shrimp, fish, and prawns. DMPT has been shown to increase feed intake, promote growth, and improve survival rates in these animals. DMPT has also been studied as a growth promoter for plants, with promising results in enhancing plant growth and yield.
Propriétés
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(thiophen-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S2/c1-10-6-11(2)8-12(7-10)16-14(17)15-9-13-4-3-5-18-13/h3-8H,9H2,1-2H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJLLOLLEVWEEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NCC2=CC=CS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3985918.png)
![N-(1-phenylethyl)-4-(4-{[2-(2-pyridinyl)ethyl]amino}-1-piperidinyl)benzamide](/img/structure/B3985923.png)

![N-(4-chloro-2-methylphenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B3985935.png)
![ethyl 1,6-dimethyl-2-oxo-4-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3985947.png)
![3-(5-bromo-2-hydroxyphenyl)-2-(4-chlorophenyl)-5-isopropyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B3985948.png)
![2-ethyl-5-methyl-3'-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-5'-phenyl-3H,3'H-4,4'-biimidazole](/img/structure/B3985950.png)
![methyl 4-[4-(allyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3985956.png)


![isopropyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3985981.png)

![ethyl 2-methyl-4-[(3-methylphenyl)amino]-6-quinolinecarboxylate hydrochloride](/img/structure/B3985992.png)
![2-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3986011.png)